molecular formula C12H10IN B1626828 2-Iodo-N-phenylaniline CAS No. 61613-21-6

2-Iodo-N-phenylaniline

Cat. No.: B1626828
CAS No.: 61613-21-6
M. Wt: 295.12 g/mol
InChI Key: ANYJOUVEECWZHL-UHFFFAOYSA-N
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Description

2-Iodo-N-phenylaniline is a pharmaceutical compound belonging to the class of amines. It is primarily used in organic synthesis, particularly in coupling reactions with aryl halides and arylboronic acids. This compound is known for its versatility in forming various aromatic compounds, making it valuable in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-N-phenylaniline can be synthesized through several methods. One common approach involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide (KI) and iodine (I2) as halogen donors under transition-metal-free and base-free conditions. This method is operationally scalable and exhibits high functional-group tolerance .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of organocatalytic or metal-catalyzed reactions. These methods ensure high yields and purity, making the compound suitable for large-scale production .

Mechanism of Action

The mechanism of action of 2-Iodo-N-phenylaniline involves its ability to participate in various coupling reactions, primarily through the formation of carbon-carbon bonds. The compound’s iodine atom plays a crucial role in these reactions, acting as a leaving group and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application, such as the interaction with palladium catalysts in Suzuki coupling reactions .

Properties

IUPAC Name

2-iodo-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYJOUVEECWZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60487792
Record name Benzenamine, 2-iodo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61613-21-6
Record name 2-Iodo-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61613-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-iodo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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